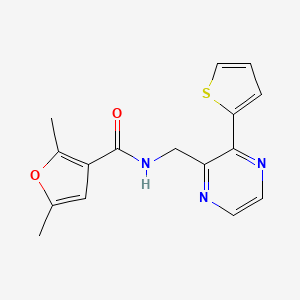

2,5-dimethyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)furan-3-carboxamide

Description

Properties

IUPAC Name |

2,5-dimethyl-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]furan-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2S/c1-10-8-12(11(2)21-10)16(20)19-9-13-15(18-6-5-17-13)14-4-3-7-22-14/h3-8H,9H2,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTGLYIOKZAMYBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NCC2=NC=CN=C2C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)furan-3-carboxamide typically involves multiple steps:

Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

Introduction of Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using methyl iodide and a strong base such as sodium hydride.

Synthesis of the Pyrazine Ring: The pyrazine ring can be synthesized through the condensation of appropriate diamines with diketones.

Attachment of the Thiophene Ring: The thiophene ring can be introduced via Suzuki cross-coupling reactions, using thiophene boronic acid and a palladium catalyst.

Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the furan derivative with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and furan rings, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly at the pyrazine and thiophene rings, using nucleophiles or electrophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

Oxidation: Oxidized derivatives of the furan and thiophene rings.

Reduction: Amines derived from the reduction of the carboxamide group.

Substitution: Substituted pyrazine and thiophene derivatives.

Scientific Research Applications

Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing new drugs, particularly those targeting specific enzymes or receptors.

Materials Science: The compound’s electronic properties make it a candidate for use in organic semiconductors, organic light-emitting diodes (OLEDs), and other electronic materials.

Biological Research: The compound can be used as a probe to study biological pathways and interactions, particularly those involving thiophene and pyrazine derivatives.

Industrial Chemistry: The compound can be used as an intermediate in the synthesis of more complex molecules with industrial applications.

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)furan-3-carboxamide would depend on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, modulating their activity. The thiophene and pyrazine rings could interact with aromatic residues in the target protein, while the carboxamide group could form hydrogen bonds with polar residues. In materials science, the compound’s electronic properties would be key, with the furan and thiophene rings contributing to its conductivity and stability.

Comparison with Similar Compounds

Similar Compounds

Thiophene Derivatives: Compounds such as 2,5-dimethylthiophene and 2-thiophenecarboxamide share structural similarities with the thiophene ring.

Pyrazine Derivatives: Compounds like 2,3-dimethylpyrazine and 2-pyrazinecarboxamide are structurally related to the pyrazine ring.

Furan Derivatives: Compounds such as 2,5-dimethylfuran and 3-furancarboxamide are similar in structure to the furan ring.

Uniqueness

2,5-dimethyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)furan-3-carboxamide is unique due to the combination of its furan, thiophene, and pyrazine rings, along with the carboxamide group. This combination of functional groups and ring systems provides a unique set of chemical and physical properties, making it a versatile compound for various applications in research and industry.

Biological Activity

2,5-Dimethyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)furan-3-carboxamide is an organic compound characterized by a complex structure that includes furan, pyrazine, and thiophene rings. These heterocyclic compounds are increasingly recognized for their potential biological activities, particularly in medicinal chemistry. This article provides an in-depth analysis of the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 313.374 g/mol. The compound features a furan ring that contributes to its electronic properties and potential reactivity in biological systems.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 313.374 g/mol |

| CAS Number | 2034424-40-1 |

The biological activity of this compound can be hypothesized based on the behavior of related compounds. While specific targets for this compound remain largely unidentified, it is believed that it may interact with various cellular pathways:

- Anti-inflammatory Activity : Similar compounds have shown efficacy in modulating inflammatory responses.

- Antimicrobial Properties : Preliminary studies suggest potential activity against bacterial and fungal pathogens.

- Anticancer Potential : The compound may influence tumor growth pathways based on structural similarities to known anticancer agents.

Biological Activity Studies

Several studies have investigated the biological activities associated with this compound and its derivatives:

- Antimicrobial Evaluation : In vitro tests have demonstrated that derivatives of similar structures exhibit significant antimicrobial effects against pathogens like Staphylococcus aureus and Escherichia coli. For instance, compounds derived from thiophene and pyrazine have shown minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against various bacteria .

- Anticancer Research : Research has indicated that related heterocycles can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

- Synergistic Effects : Some studies have noted that combining this compound with established antibiotics enhances their efficacy, suggesting a potential role as an adjuvant in antimicrobial therapy .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial properties of several pyrazine derivatives, including those structurally related to this compound). The results indicated that these compounds significantly inhibited biofilm formation in Staphylococcus epidermidis, showing promise for treating biofilm-associated infections.

Case Study 2: Anticancer Activity

In another study focusing on anticancer properties, a series of furan-based compounds were tested against various cancer cell lines. The results revealed that certain derivatives exhibited potent cytotoxicity with IC50 values below 10 μM, indicating strong potential for further development as anticancer agents.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing 2,5-dimethyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)furan-3-carboxamide, and how can purity be ensured?

- Methodology :

- Coupling Reactions : Use a carbodiimide-based coupling agent (e.g., HATU or DCC) to react 2,5-dimethylfuran-3-carboxylic acid with the amine-functionalized pyrazine-thiophene intermediate. This approach mimics the procedure in , where amide bond formation was achieved using HATU and DIPEA in THF .

- Purification : Employ silica gel flash chromatography with gradient elution (e.g., ethyl acetate/hexane mixtures) to isolate the product. Confirm purity via TLC (Merck Silica Gel 60 F254 plates) and validate with <sup>1</sup>H/<sup>13</sup>C NMR in DMSO-d6 (400 MHz, Varian Mercury) as described in .

- Challenges : Monitor for byproducts like unreacted starting materials or dimerization artifacts, which are common in heterocyclic amide syntheses.

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

- Methodology :

- NMR Spectroscopy : Assign peaks for the thiophene (δ 6.8–7.5 ppm), pyrazine (δ 8.2–8.9 ppm), and furan (δ 6.3–6.7 ppm) moieties, comparing to analogous compounds in and .

- Mass Spectrometry : Use ESI-MS to confirm the molecular ion ([M+H]<sup>+</sup> ≈ 385–395 m/z, depending on substituents).

- Melting Point Analysis : Determine consistency with literature values (e.g., uncorrected capillary tube measurements in ) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound and predict its reactivity?

- Methodology :

- Reaction Path Search : Apply quantum chemical calculations (e.g., DFT) to model transition states and intermediates, as advocated by ICReDD in . This reduces trial-and-error experimentation by predicting viable reaction pathways .

- Solvent/Catalyst Screening : Use machine learning (ML) models trained on datasets of similar heterocyclic reactions to identify optimal solvents (e.g., THF vs. DMF) and catalysts (e.g., HATU vs. EDCI) .

- Validation : Cross-reference computational predictions with experimental yields and selectivity data from to refine models .

Q. How should researchers resolve contradictions in biological activity data for structural analogs of this compound?

- Methodology :

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., methyl vs. trifluoromethyl groups) on biological targets using data from (thiazole-based analogs) and (thiadiazole derivatives) .

- Assay Standardization : Replicate assays under controlled conditions (e.g., pH, temperature, cell lines) to isolate variables. For example, highlights the importance of chiral separation (Chiralpak® OD column) in isolating bioactive isomers .

- Mechanistic Studies : Use molecular docking or SPR to assess binding affinities, correlating results with in vitro activity discrepancies .

Q. What strategies are effective for separating and characterizing stereoisomers or conformational isomers of this compound?

- Methodology :

- Chiral Chromatography : Utilize Chiralpak® OD columns with methanol/CO2 mobile phases (as in ) to resolve enantiomers. Monitor retention times (e.g., 1.6 vs. 2.4 minutes for isomers) .

- Dynamic NMR : Detect slow conformational interconversions (e.g., hindered rotation in the amide bond) by variable-temperature <sup>1</sup>H NMR .

- Crystallography : If crystals are obtainable, perform X-ray diffraction to assign absolute configurations, referencing the chiral separation protocols in .

Q. How can researchers design experiments to investigate the metabolic stability of this compound?

- Methodology :

- In Vitro Microsomal Assays : Incubate the compound with liver microsomes (human or rodent) and monitor degradation via LC-MS. Use NADPH cofactors to assess cytochrome P450-mediated metabolism.

- Metabolite Identification : Employ high-resolution MS/MS to characterize phase I/II metabolites, referencing fragmentation patterns from ’s ESI-MS data .

- Computational Predictions : Apply ADMET software (e.g., SwissADME) to predict metabolic hot spots (e.g., furan oxidation or thiophene ring opening) .

Methodological Contradictions & Solutions

Q. Why might TLC and HPLC purity assessments yield conflicting results, and how can this be addressed?

- Analysis :

- TLC () may fail to resolve structurally similar impurities (e.g., regioisomers), whereas HPLC () provides higher resolution.

- Solution : Combine orthogonal methods: Use TLC for rapid screening and HPLC-MS for quantitative purity analysis. Adjust mobile phase compositions (e.g., acetonitrile/water gradients) to enhance separation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.